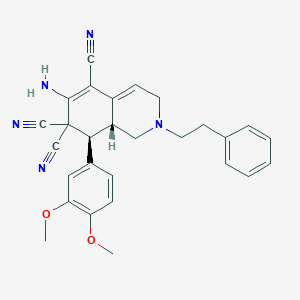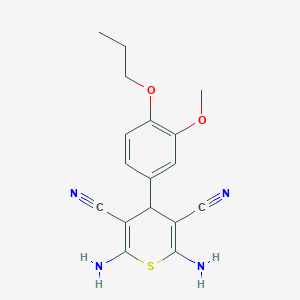![molecular formula C26H29N3O3S B459208 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide CAS No. 371127-15-0](/img/structure/B459208.png)
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide (hereafter referred to as Compound X) is a novel compound that has recently been studied for its potential applications in scientific research. Compound X is an adamantyl-containing sulfonamide and is of interest due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
Molecular Structure and Interactions
The compound has a significant molecular structure where the adamantyl substituent occupies the gauche position relative to the C—N bond of the acetamide moiety. This positioning influences the molecular geometry and potential interactions within the crystal structure. For instance, in a related compound, the independent molecules form a dimer via a pair of N—H⋯N hydrogen bonds, and further link through C—H⋯O hydrogen bonds and S⋯S interactions into ribbons along a specific crystallographic direction, demonstrating the complex intermolecular interactions these molecules can engage in (Bunev et al., 2013).
Chemical Synthesis
The compound is related to molecules involved in various synthetic pathways. For instance, adamantane derivatives are essential in synthesizing biologically active compounds like amantadine hydrochloride, an antiviral and anti-Parkinson drug. The synthesis process of such molecules involves intricate reactions like the Ritter-type reaction and subsequent deacetylation and salt formation steps, highlighting the chemical versatility and potential utility of molecules in this class (Phan Thi et al., 2022).
Pharmacological Potential
Compounds structurally related to 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide have shown potential in pharmacological applications. For example, novel sulfonamide derivatives with adamantyl moieties have been synthesized and screened for anticancer activity against breast and colon cancer cell lines, with some derivatives showing significant potency. This indicates that adamantane-containing molecules might have a promising role in developing new anticancer therapies (Ghorab et al., 2015).
Material Science
Adamantane and its derivatives are also significant in material science. For instance, adamantyl-containing polyamide-imides have been synthesized and characterized for their physical properties. These polymers exhibit high thermal stability and are amorphous, making them suitable for various applications in high-performance materials (Liaw & Liaw, 2001).
properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-31-21-5-4-20(10-22(21)32-2)28-24(30)15-33-25-19(14-27)3-6-23(29-25)26-11-16-7-17(12-26)9-18(8-16)13-26/h3-6,10,16-18H,7-9,11-13,15H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIVERUYKMMNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Adamantyl[3-amino-6-methyl-4-(3-thienyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B459126.png)
![Propan-2-yl 3-amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B459127.png)
![{(2z)-4-Amino-2-[(4-Methoxyphenyl)imino]-2,3-Dihydro-1,3-Thiazol-5-Yl}(4-Methoxyphenyl)methanone](/img/structure/B459130.png)

![[6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B459134.png)

![2-[(4,6-diamino-2-pyrimidinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B459136.png)
![2,11-Diamino-4,9-bis(4-fluorophenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459137.png)
![3-amino-N-(4-fluorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B459139.png)
![6-Amino-4-(5-bromo-2-thienyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459140.png)
![5-Amino-3-(4-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B459141.png)

![2-amino-4-(3-methoxy-4-pentoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459144.png)
![2,11-Diamino-4,9-bis(4-chlorophenyl)-4,9-dihydrobenzo[f]pyrano[3,2-h]chromene-3,10-dicarbonitrile](/img/structure/B459148.png)